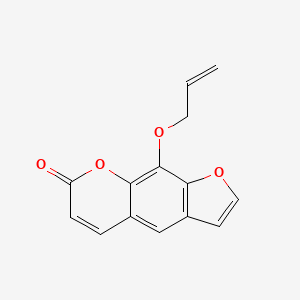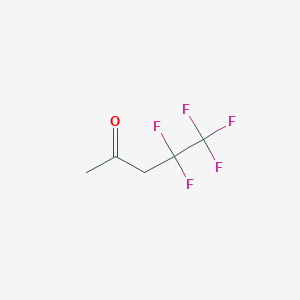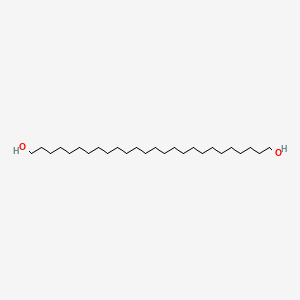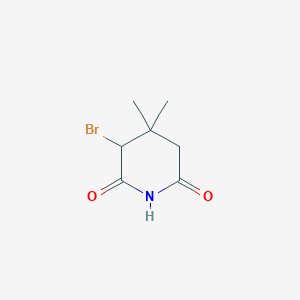
N2-(2-Furanylmethyl)-2'-deoxyadenosine, DNA adduct
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(2-Furanylmethyl)-2’-deoxyadenosine, DNA adduct is a compound that forms when a furan ring is attached to the N2 position of 2’-deoxyadenosine. This compound is significant in the study of DNA damage and repair mechanisms, as it represents a type of DNA adduct that can result from exposure to certain environmental toxins and carcinogens.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Furanylmethyl)-2’-deoxyadenosine typically involves the reaction of 2’-deoxyadenosine with a furan-containing reagent under specific conditions. One common method includes the use of a furan aldehyde in the presence of a reducing agent to form the furan ring attachment at the N2 position of 2’-deoxyadenosine. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired adduct.
Industrial Production Methods
While the industrial production methods for N2-(2-Furanylmethyl)-2’-deoxyadenosine are not extensively documented, it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors. These methods would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N2-(2-Furanylmethyl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the furan ring or the deoxyadenosine moiety.
Substitution: The furan ring or the deoxyadenosine can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones or other oxygenated derivatives, while reduction may result in dihydrofuran derivatives.
Applications De Recherche Scientifique
N2-(2-Furanylmethyl)-2’-deoxyadenosine is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of DNA adducts.
Biology: Investigating the mechanisms of DNA damage and repair.
Medicine: Understanding the role of DNA adducts in carcinogenesis and developing potential therapeutic interventions.
Industry: Exploring the use of DNA adducts in biotechnology and pharmaceutical research.
Mécanisme D'action
The mechanism by which N2-(2-Furanylmethyl)-2’-deoxyadenosine exerts its effects involves the formation of a covalent bond between the furan ring and the N2 position of 2’-deoxyadenosine. This adduct can interfere with DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis. The molecular targets include DNA polymerases and repair enzymes, which recognize and attempt to repair the adduct.
Comparaison Avec Des Composés Similaires
Similar Compounds
N2-(2-Furanylmethyl)-2’-deoxyguanosine: Another DNA adduct with a furan ring attached to the N2 position of 2’-deoxyguanosine.
N2-(2-Furanylmethyl)-2’-deoxycytidine: A similar adduct involving 2’-deoxycytidine.
Uniqueness
N2-(2-Furanylmethyl)-2’-deoxyadenosine is unique due to its specific attachment to the N2 position of 2’-deoxyadenosine, which can result in distinct biological effects compared to other similar adducts. Its formation and repair mechanisms may also differ, providing valuable insights into DNA damage and repair processes.
Propriétés
Formule moléculaire |
C15H17N5O5 |
|---|---|
Poids moléculaire |
347.33 g/mol |
Nom IUPAC |
2-(furan-2-ylmethylimino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C15H17N5O5/c21-6-10-9(22)4-11(25-10)20-7-17-12-13(20)18-15(19-14(12)23)16-5-8-2-1-3-24-8/h1-3,7,9-12,21-22H,4-6H2,(H,16,19,23)/t9-,10+,11+,12?/m0/s1 |
Clé InChI |
HLYSNHVPZNGWPG-YZTHKRDXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=NCC4=CC=CO4)NC3=O)CO)O |
SMILES canonique |
C1C(C(OC1N2C=NC3C2=NC(=NCC4=CC=CO4)NC3=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![D-Serine, 3-ethoxy-O-ethyl-N-[(9H-fluoren-9-ylMethoxy)carbonyl]-](/img/structure/B12098212.png)
![2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B12098214.png)
